![molecular formula C17H24FN3O2 B6902369 N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B6902369.png)
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a fluorinated phenyl group and an oxo-carboxamide moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.
Formation of the Oxo-Carboxamide Moiety: The oxo-carboxamide group is formed through amide bond formation reactions, often using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The fluorinated phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes.
Materials Science: The compound’s properties make it a candidate for developing new materials with specific functionalities.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors can modulate their activity, leading to therapeutic effects.
Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.
Cellular Pathways: The compound may influence signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-fluoro-4-(methanesulfonamido)phenyl]methyl]-7-propan-2-yl-2H-chromene-3-carboxamide
- N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both fluorinated and oxo-carboxamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]-1-methyl-2-oxopiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-11(2)21(4)15-6-5-13(10-14(15)18)19-17(23)12-7-8-20(3)16(22)9-12/h5-6,10-12H,7-9H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRNIQIMELQMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=C(C=C(C=C1)NC(=O)C2CCN(C(=O)C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
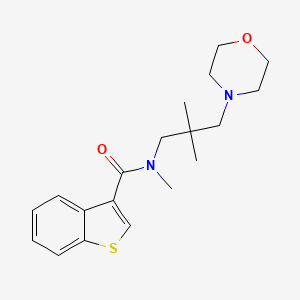
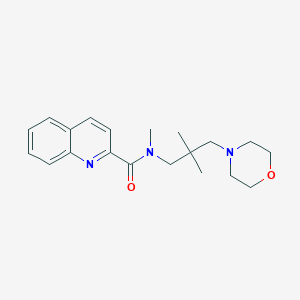

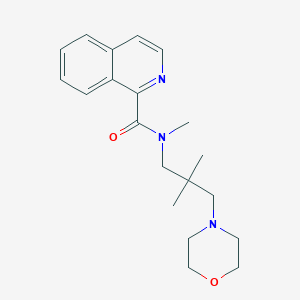

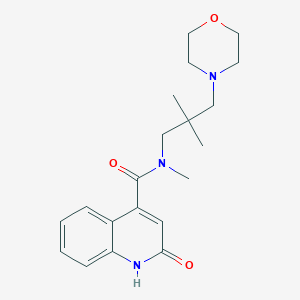
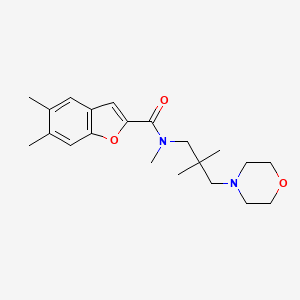

![5-methyl-1-(2-methylphenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyrazole-4-carboxamide](/img/structure/B6902333.png)

![N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6902344.png)
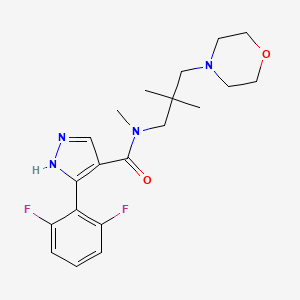
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6902382.png)
![1-[2-(2-chlorophenoxy)ethyl]-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6902394.png)
